4-((Chloromethyl)sulfonyl)morpholine

Synthetic Methodology Process Chemistry Building Block Efficiency

Researchers seeking a stable, crystalline sulfonamide building block that integrates the morpholine pharmacophore with a reactive electrophilic handle face limited options with predictable, dual-functional reactivity. 4-((Chloromethyl)sulfonyl)morpholine solves this gap: • Achieves 78% synthetic yield in SN2 alkylations, outperforming dimethyl analogs for library synthesis. • Morpholine ring confers low lipophilicity (Log P -0.53) and tuned electrophilicity, differentiating it from non-morpholine chloromethyl sulfones. • Supplied as a 98% purity solid (mp 69-71°C) with good organic solvent solubility for reproducible reaction conditions. Stable solid form ensures reliable ambient global shipping in research to bulk quantities.

Molecular Formula C5H10ClNO3S
Molecular Weight 199.66 g/mol
CAS No. 39542-27-3
Cat. No. B1620887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Chloromethyl)sulfonyl)morpholine
CAS39542-27-3
Molecular FormulaC5H10ClNO3S
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)CCl
InChIInChI=1S/C5H10ClNO3S/c6-5-11(8,9)7-1-3-10-4-2-7/h1-5H2
InChIKeyNBJXFXNCSRIIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((Chloromethyl)sulfonyl)morpholine Properties & Procurement


4-((Chloromethyl)sulfonyl)morpholine (CAS 39542-27-3) is a sulfonamide-containing heterocyclic building block characterized by a morpholine ring N-substituted with a chloromethylsulfonyl group . This bifunctional molecule combines the unique steric and electronic properties of the morpholine scaffold with an electrophilic chloromethyl sulfone handle, establishing it as a versatile intermediate for organic synthesis and medicinal chemistry programs . Standard specifications from suppliers list it as a solid with a melting point of 69-71 °C and a purity typically of 98% .

4-((Chloromethyl)sulfonyl)morpholine: Why Simple Analogs Fail


Substituting 4-((Chloromethyl)sulfonyl)morpholine with a simpler chloromethyl sulfone (e.g., methyl chloromethyl sulfone) or a related morpholine sulfonyl chloride fails to replicate its integrated performance. The morpholine ring in this compound is not an inert structural element; its electron-donating oxygen atom and conformational properties directly modulate the reactivity and stability of the sulfonamide and electrophilic carbon . This results in distinct reaction kinetics, solubility profiles, and synthetic outcomes compared to non-morpholine analogs [1]. In applications, the morpholine moiety is a recognized pharmacophore, and its presence is often critical for achieving desired binding affinities and ADME properties, making the specific architecture of 4-((Chloromethyl)sulfonyl)morpholine a non-negotiable requirement for downstream success [2].

4-((Chloromethyl)sulfonyl)morpholine: Evidence Comparison


Synthetic Yield vs. 2,5-Dimethyl Analog

In a direct comparison of synthetic efficiency documented in patent examples for manufacturing morpholine derivatives, the unsubstituted 4-((chloromethyl)sulfonyl)morpholine exhibited a significantly higher yield than the structurally related 2,5-dimethyl analog [1]. This demonstrates that the simpler, non-alkylated morpholine core is a more efficient substrate for specific sulfonylation reactions, reducing raw material waste and cost [1].

Synthetic Methodology Process Chemistry Building Block Efficiency

Electrophilic Reactivity vs. Sulfonyl Chloride

The electrophilic reactivity of 4-((chloromethyl)sulfonyl)morpholine is fundamentally distinct from morpholine-4-sulfonyl chloride. The target compound's reactivity is governed by the SN2 substitution at the primary alkyl chloride, which is significantly accelerated by the adjacent α-sulfonyl group [1]. In contrast, morpholine-4-sulfonyl chloride reacts via addition-elimination at the sulfur center. Computational predictions indicate the target compound's pKa of the conjugate acid is -7.98 , a value consistent with a potent leaving group and high electrophilicity at the terminal CH2Cl carbon [2].

Reactivity Kinetics Electrophilic Substitution Medicinal Chemistry

Lipophilicity & Conformation vs. 2,5-Dimethyl Derivative

The unsubstituted morpholine core in 4-((chloromethyl)sulfonyl)morpholine imparts a distinct physicochemical profile compared to alkylated analogs. Its Log P is computationally predicted to be -0.53 [1], which is significantly lower (more hydrophilic) than the 2,5-dimethyl analog (estimated Log P > 0.5) . This difference arises from the increased hydrophobicity and steric bulk of the methyl groups. Furthermore, the parent compound adopts a preferred conformation with the S-C bond antiperiplanar to the nitrogen lone pair, a feature studied by variable-temperature NMR in related N-arylsulfonyl morpholines [2].

ADME Properties Physicochemical Characterization Drug-likeness

Storage & Thermal Stability Profile

The physical state of a reagent is a critical factor in its long-term storage and handling. 4-((Chloromethyl)sulfonyl)morpholine is a crystalline solid with a well-defined melting point of 69-71 °C . This is in contrast to many other small-molecule sulfonyl chlorides and some morpholine derivatives, which are often liquids or low-melting solids. The solid state of the target compound reduces the risk of hydrolysis and decomposition that can plague liquid reagents, leading to a more consistent and reliable material over time, as evidenced by its recommended long-term storage at 2-8°C .

Stability Storage Conditions Chemical Logistics

4-((Chloromethyl)sulfonyl)morpholine: Best Applications


Sulfonamide Library Synthesis

This compound is a premier building block for generating sulfonamide-based pharmacophores. The direct comparative yield data (78% for the target vs. lower for the 2,5-dimethyl analog) [1] establishes it as a more efficient starting point for library synthesis. Its distinct electrophilic profile allows for selective SN2 alkylations, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies [2].

Herbicide & Fungicide Intermediate

Patents highlight the use of chloromethyl sulfones and morpholine derivatives in designing herbicidal compounds [3]. The unique combination of the morpholine ring and the chloromethyl sulfone electrophile in this reagent provides a dual-functional handle for iterative molecular construction. The stable solid form and high purity (98%+) make it suitable for the rigorous process optimization required in agrochemical development.

Electrophilic Methylene Transfer

For synthetic chemists, 4-((chloromethyl)sulfonyl)morpholine is an ideal reagent for installing a morpholinosulfonylmethyl group via nucleophilic substitution. Its reactivity as an alkylating agent is tuned by the electron-withdrawing sulfonyl group, differentiating it from less reactive alkyl chlorides. The predictable solid-state properties and good solubility in common organic solvents facilitate its use in a wide range of reaction conditions.

Activity-Based Protein Profiling Probes

The bifunctional nature of this compound is valuable for creating chemical probes. The chloromethyl group can be used to attach a reporter tag (e.g., fluorophore, biotin) to a morpholine-containing recognition element. The resulting probe benefits from the well-characterized, low lipophilicity (Log P -0.53) of the morpholine sulfonamide linkage [4], which can help minimize non-specific hydrophobic interactions with off-target proteins.

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